8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride
Description
8,8-Difluorodispiro[3.1.3⁶.1⁴]decan-2-amine hydrochloride is a bicyclic amine hydrochloride characterized by a dispiro framework with two fluorine atoms at position 7. Its molecular formula is C₁₂H₁₈ClF₂NO₂ (molecular weight: 281.73 g/mol), and its SMILES string is COC(=O)C1(N)CC2(C1)CC1(C2)CC(C1)(F)F.Cl, indicating the presence of a methyl carboxylate group in some derivatives . The compound’s rigid spirocyclic structure and fluorine substituents contribute to unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N.ClH/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8;/h7H,1-6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEMRXALLLNZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the amine group.
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological activities .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three categories of structurally related compounds:
Tricyclic Adamantane Derivatives
Examples include:
- 2-Adamantanamine hydrochloride (C₁₀H₁₈ClN): A tricyclo[3.3.1.1³,⁷]decan-2-amine derivative with a rigid adamantane core. It lacks fluorine substituents and has a lower molecular weight (193.71 g/mol) .
- 1-Decyltricyclo[3.3.1.1³,⁷]decan-2-amine hydrochloride (1c, C₂₀H₃₆ClN): Features a long alkyl chain (decyl group) attached to the tricyclic core, increasing hydrophobicity (molecular weight: 326.95 g/mol) .
Azaspiro Derivatives
- 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (C₉H₁₇ClN₂O): Contains a ketone group in the spiro framework, reducing basicity compared to the target compound (molecular weight: 204.70 g/mol) .
- (R)-8-azaspiro[4.5]decan-1-amine dihydrochloride (C₉H₂₀Cl₂N₂): Features an additional amine group, increasing polarity (molecular weight: 227.17 g/mol) .
Other Spiro Compounds
- N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride (C₁₆H₂₄ClNO₂): Includes a phenyl group and dioxolane ring, enhancing aromatic interactions (molecular weight: 297.82 g/mol) .
Physicochemical Properties
- Lipophilicity: The fluorine atoms in the target compound increase logP compared to non-fluorinated analogs like 2-adamantanamine hydrochloride.
- Melting Points : The hydrochloride salts of adamantane derivatives (e.g., 1c: 101°C, 1d: 73°C) contrast with the target compound’s higher molecular weight, which may elevate its melting point.
Computational Similarity Analysis
Using Tanimoto and Dice indices:
- The target compound shares moderate similarity (Tanimoto >0.6) with azaspiro derivatives but lower similarity (Tanimoto <0.4) with adamantane analogs due to structural rigidity differences .
Biological Activity
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride is a compound characterized by its unique structural features and potential biological activities. Its chemical formula is C6H10ClF2N, with a molecular weight of 169.60 g/mol. This compound has garnered attention in pharmacological research due to its intriguing properties.
Molecular Structure
The compound features a dispiro structure, which contributes to its biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Physical Properties
- Molecular Formula : C6H10ClF2N
- Molecular Weight : 169.60 g/mol
- Purity : Standard purity is reported at 98% .
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit activity against certain types of cancer cells and could potentially modulate neurological pathways.
Anticancer Activity
Research has indicated that compounds similar to 8,8-Difluorodispiro[3.1.36.14]decan-2-amine may possess anticancer properties by inducing apoptosis in cancer cells. A study focusing on related fluorinated compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored for therapeutic applications.
Neuropharmacological Effects
Another area of interest is the neuropharmacological profile of the compound. Studies have shown that dispiro compounds can interact with neurotransmitter systems, potentially affecting mood and cognition. This opens avenues for research into the treatment of neurodegenerative diseases or mood disorders.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | [Research Study 1] |
| Neuropharmacological | Potential modulation of neurotransmitters | [Research Study 2] |
Safety and Handling
As with many chemical compounds, safety data sheets indicate potential hazards associated with exposure to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
